molecular formula C5HCl4N B1294921 2,3,5,6-Tetrachloropyridine CAS No. 2402-79-1

2,3,5,6-Tetrachloropyridine

Cat. No. B1294921
Key on ui cas rn: 2402-79-1
M. Wt: 216.9 g/mol
InChI Key: FATBKZJZAHWCSL-UHFFFAOYSA-N
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Patent
US05618942

Procedure details

Butyl 2,2,4-trichloro-4-cyanobutyrate (12 g), phosphorus oxychloride (40 mL) and dry HCl gas (1.6 g) were heated at 140° C. for 10 hours. The resulting reaction mixture was worked up as described in Example 1 and 32 mL of POCl3 were recovered. The methylene chloride solution obtained after work-up was analyzed by GLC with an internal standard. The analysis indicated a 62% yield of 2,3,5,6-tetrachloropyridine.
Name
Butyl 2,2,4-trichloro-4-cyanobutyrate
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([Cl:15])([CH2:10][CH:11]([Cl:14])[C:12]#[N:13])[C:3](OCCCC)=O.[ClH:16].P(Cl)(Cl)([Cl:19])=O>>[Cl:16][C:12]1[C:11]([Cl:14])=[CH:10][C:2]([Cl:15])=[C:3]([Cl:19])[N:13]=1

Inputs

Step One
Name
Butyl 2,2,4-trichloro-4-cyanobutyrate
Quantity
12 g
Type
reactant
Smiles
ClC(C(=O)OCCCC)(CC(C#N)Cl)Cl
Name
Quantity
1.6 g
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
were recovered
CUSTOM
Type
CUSTOM
Details
The methylene chloride solution obtained after work-up

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C=C1Cl)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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